1-[3-(Benzyloxy)propyl]-2-fluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-(3-phenylmethoxypropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO/c17-16-11-5-4-9-15(16)10-6-12-18-13-14-7-2-1-3-8-14/h1-5,7-9,11H,6,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLAPLWCOOVQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 1 3 Benzyloxy Propyl 2 Fluorobenzene
Retrosynthetic Strategies and Key Disconnections
Retrosynthetic analysis of 1-[3-(Benzyloxy)propyl]-2-fluorobenzene reveals several plausible disconnection points, guiding the design of synthetic routes. The two primary disconnections are at the ether linkage (C-O bond) and the aryl-propyl linkage (C-C bond).
C-O Bond Disconnection: This approach suggests the formation of the benzyl (B1604629) ether in the final step. The key precursors would be 3-(2-fluorophenyl)propan-1-ol (B1282437) and a benzyl halide, such as benzyl bromide. This strategy relies on the well-established Williamson ether synthesis.
C-C Bond Disconnection: This strategy involves forming the bond between the 2-fluorophenyl ring and the propyl chain. This can be achieved through various methods, including Friedel-Crafts reactions or transition metal-catalyzed cross-coupling reactions. The starting materials would be a functionalized fluorobenzene (B45895) derivative and a three-carbon chain with a benzyloxy group.
A third, less common, disconnection involves the introduction of the fluorine atom onto a pre-existing 1-(3-(benzyloxy)propyl)benzene scaffold. This approach faces challenges related to regioselectivity in aromatic fluorination.
Direct Synthesis Approaches
Direct synthesis of this compound can be achieved through a combination of O-alkylation and C-C bond formation methodologies, as well as by direct or indirect fluorination of an aromatic core.
O-Alkylation and C-C Bond Formation Methodologies
A primary and effective route to this compound involves a two-step process: first, the synthesis of the key intermediate, 3-(2-fluorophenyl)propan-1-ol, followed by its benzylation.
The synthesis of 3-(2-fluorophenyl)propan-1-ol can be accomplished through the reduction of a corresponding carboxylic acid ester. For instance, methyl 3-(2-fluorophenyl)propanoate can be reduced to the desired alcohol. chemicalbook.com A common and effective reducing agent for this transformation is sodium borohydride (B1222165) in a suitable solvent system like a mixture of tetrahydrofuran (B95107) and methanol, typically under reflux conditions. chemicalbook.com
Once 3-(2-fluorophenyl)propan-1-ol is obtained, the final step is the formation of the benzyl ether via a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with benzyl bromide to yield the target compound, this compound.
| Step | Reactants | Reagents | Product |
| 1 | Methyl 3-(2-fluorophenyl)propanoate | Sodium borohydride, Tetrahydrofuran/Methanol | 3-(2-fluorophenyl)propan-1-ol |
| 2 | 3-(2-fluorophenyl)propan-1-ol, Benzyl bromide | Sodium hydride | This compound |
An alternative approach to forming the aryl-propyl linkage is through a Grignard reaction. For example, the reaction of 2-fluorobenzyl magnesium bromide with an epoxide like oxirane would yield, after workup, 3-(2-fluorophenyl)propan-1-ol, which can then be benzylated.
Fluorination at the Aromatic Core: Direct and Indirect Methods
Introducing the fluorine atom at a later stage of the synthesis presents another strategic option. This could involve the direct fluorination of 1-(3-(benzyloxy)propyl)benzene. Electrophilic fluorinating agents, such as Selectfluor®, are commonly employed for such transformations. mpg.dersc.orgnih.govresearchgate.netnsf.gov However, a significant challenge with this method is controlling the regioselectivity of the fluorination, as the propyl and benzyloxypropyl groups are ortho-, para-directing, potentially leading to a mixture of isomers.
Indirect methods for fluorination, such as the Balz-Schiemann reaction, offer a more controlled approach. This would involve the diazotization of an appropriately substituted aniline (B41778) precursor, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to introduce the fluorine atom at a specific position on the aromatic ring.
Advanced Synthetic Techniques and Optimization
Modern synthetic chemistry offers advanced techniques that can be applied to optimize the synthesis of this compound, particularly for the formation of the aryl-propyl bond.
Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Propyl Linkage
Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile tool for forming C-C bonds. Several methods could be adapted for the synthesis of the target molecule:
Suzuki Coupling: This reaction would involve the coupling of a 2-fluorophenylboronic acid derivative with a 3-(benzyloxy)propyl halide or triflate, catalyzed by a palladium complex. nih.govmdpi.comresearchgate.net
Negishi Coupling: In this approach, an organozinc reagent, such as (3-(benzyloxy)propyl)zinc halide, would be coupled with a 2-fluorophenyl halide in the presence of a palladium or nickel catalyst. nih.govdocumentsdelivered.com
Heck Coupling: The Heck reaction could potentially be used by coupling a 2-fluorophenyl halide with benzyl allyl ether, followed by reduction of the resulting double bond. nih.govbeilstein-journals.orgnih.govmdpi.commdpi.com
These cross-coupling reactions often offer high efficiency and functional group tolerance, making them attractive alternatives to classical methods.
| Coupling Reaction | Aryl Component | Propyl Component | Catalyst |
| Suzuki | 2-Fluorophenylboronic acid | 3-(Benzyloxy)propyl halide | Palladium complex |
| Negishi | 2-Fluorophenyl halide | (3-(Benzyloxy)propyl)zinc halide | Palladium or Nickel complex |
| Heck | 2-Fluorophenyl halide | Benzyl allyl ether | Palladium complex |
Stereoselective Synthesis of Analogues (if applicable to specific research goals)
For research purposes requiring enantiomerically pure analogues of this compound, stereoselective synthetic methods would be necessary. If a chiral center were to be introduced into the propyl chain, for example, at the benzylic position of an analogue, asymmetric synthesis strategies would be employed. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the key bond-forming reactions. For instance, asymmetric reduction of a ketone precursor could establish a chiral alcohol, which could then be carried through the synthetic sequence. nih.gov Additionally, stereoselective cross-coupling reactions have been developed that could potentially be applied to the synthesis of chiral analogues. nih.govsemanticscholar.org
Green Chemistry Principles in Synthesis
The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance safety. mnstate.edu In the proposed synthesis of this compound, several aspects can be optimized from a green chemistry perspective.
Catalysis: The use of catalysts in the Sonogashira coupling and the hydrogenation steps is a key green feature. Catalysts are used in small amounts and can often be recycled, reducing waste compared to stoichiometric reagents. mnstate.edu
Solvent Selection: The choice of solvents is critical. Tetrahydrofuran (THF) and ethanol (B145695) are common solvents in these reactions. From a green chemistry perspective, exploring less hazardous and more sustainable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or glycerol-based solvents, could be beneficial. google.com
Energy Efficiency: Conducting reactions at or near room temperature, as is possible for the Sonogashira coupling, reduces energy consumption. The hydrogenation step may require pressurization but is typically run at room temperature.
Spectroscopic and Analytical Characterization for Definitive Structural Elucidation of 1 3 Benzyloxy Propyl 2 Fluorobenzene
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For aromatic compounds like 1-[3-(Benzyloxy)propyl]-2-fluorobenzene, the absorption of UV light primarily promotes electrons in the π-orbitals of the benzene (B151609) rings to higher energy anti-bonding π* orbitals (π→π* transitions).
The UV spectrum of benzene, the parent chromophore, typically displays three absorption bands: an intense E1 band (or K band) around 184 nm, a moderate E2 band near 204 nm, and a weaker, fine-structured B band around 256 nm. spcmc.ac.in The E1 and E2 bands arise from allowed transitions, while the B band results from a symmetry-forbidden transition. spcmc.ac.in
In this compound, the presence of substituents on the benzene rings—the fluorine atom, the propyl group, and the benzyloxy group—alters the electronic environment and, consequently, the absorption characteristics. The fluorine atom and the oxygen of the benzyloxy group are auxochromes, possessing non-bonding electrons that can interact with the π-system of the rings. This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary absorption bands compared to unsubstituted benzene. spcmc.ac.in The propyl chain, being an alkyl group, generally has a minor effect on the spectrum.
Table 1: Expected Electronic Transitions and Absorption Maxima (λmax) for Chromophores in this compound This table is based on typical values for the parent chromophores and provides an estimation of the expected spectral regions for the target compound.
| Chromophore | Typical λmax (nm) | Type of Transition |
| Benzene Ring | ~184 (E1/K-band) | π→π |
| ~204 (E2-band) | π→π | |
| ~256 (B-band) | π→π* (Forbidden) | |
| Fluorobenzene (B45895) | ~204 | π→π |
| ~254 | π→π (Forbidden) | |
| Phenylmethoxy (Benzyloxy) Group | ~215 | π→π |
| ~260-270 | π→π (Forbidden) |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique requires the compound to be in a crystalline form, where the molecules are arranged in a regular, repeating lattice. The successful growth of a single crystal of sufficient size and quality is a critical prerequisite for this analysis.
As of now, a published crystal structure for this compound has not been identified in scientific literature. Therefore, a definitive analysis of its solid-state molecular geometry is not possible.
However, if a suitable crystal were obtained, X-ray diffraction analysis would provide a wealth of structural information. Key parameters that would be determined include:
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds, confirming the covalent structure.
Torsion Angles: These angles would define the conformation of the flexible 3-(benzyloxy)propyl side chain, revealing how it is oriented relative to the fluorobenzene ring.
Planarity of Aromatic Rings: Confirmation of the expected planar geometry of the two benzene rings.
Intermolecular Interactions: Identification of non-covalent forces such as van der Waals interactions, C-H···π interactions, or potential weak hydrogen bonds that dictate how the molecules pack together in the crystal lattice. nih.govresearchgate.net
The table below illustrates the type of crystallographic data that would be reported from such an analysis, based on parameters typically found in the structural reports of similar organic molecules. nih.gov
Table 2: Illustrative Crystallographic Data Parameters for a Molecular Crystal Note: The following data are hypothetical and serve only to demonstrate the parameters that would be obtained from an X-ray crystallographic study of a compound like this compound.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.983 |
| b (Å) | 31.781 |
| c (Å) | 8.341 |
| β (°) | 94.256 |
| Volume (Å3) | 1581.6 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm3) | 1.377 |
| C-C (aromatic) bond length (Å) | 1.37 - 1.40 |
| C-F bond length (Å) | ~1.36 |
| C-O-C bond angle (°) | ~118 |
| C-C-C-C torsion angle (°) | ~175 (anti) or ~60 (gauche) |
Computational Chemistry and Theoretical Investigations of 1 3 Benzyloxy Propyl 2 Fluorobenzene
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Electronic Structure and Molecular Orbital Analysis
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for 1-[3-(Benzyloxy)propyl]-2-fluorobenzene is not available in the current scientific literature. A detailed analysis of its electron density distribution and molecular electrostatic potential map would require novel computational research.
Conformational Analysis and Energy Minima
A conformational analysis to identify the stable conformers and their relative energy minima has not been published for this specific molecule. This type of investigation would be necessary to understand the molecule's three-dimensional structure and flexibility.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
While experimental spectroscopic data may exist, no computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, or Ultraviolet-Visible (UV-Vis) absorption spectra for this compound were found.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
No records of molecular dynamics (MD) simulations for this compound were identified. Such simulations are essential for understanding the dynamic behavior of the molecule over time and its interactions with other molecules or in different solvent environments.
Mechanistic Insights into Chemical Transformations via Computational Methods
There is no available research that employs computational methods to investigate the mechanisms of chemical transformations involving this compound. These studies would be crucial for understanding its reactivity and potential reaction pathways.
Reaction Mechanisms and Chemical Transformations Involving 1 3 Benzyloxy Propyl 2 Fluorobenzene
Reactivity of the Benzylic Methylene (B1212753) Group
The benzylic methylene group, the CH₂ group directly attached to the phenyl ring of the benzyl (B1604629) group, is a site of enhanced reactivity. This is due to the ability of the adjacent aromatic ring to stabilize reactive intermediates, such as radicals and carbocations, through resonance. chemistrysteps.com
Benzylic C-H bonds are relatively weak and susceptible to homolytic cleavage, making them prime targets for radical reactions like halogenation. libretexts.org The reaction of 1-[3-(Benzyloxy)propyl]-2-fluorobenzene with a reagent such as N-bromosuccinimide (NBS), typically in the presence of a radical initiator like peroxide and heat or light, would selectively introduce a bromine atom at the benzylic position. chemistrysteps.comyoutube.comkhanacademy.org This selectivity arises from the formation of a resonance-stabilized benzylic radical intermediate. libretexts.org
Table 1: Example of Benzylic Halogenation
| Reactant | Reagents | Major Product | Reaction Type |
|---|
While the benzyloxy group itself is not a good leaving group, if a halide were present at the benzylic position (as formed in the halogenation reaction above), it would be readily displaced by nucleophiles. Benzylic halides are highly reactive in both Sₙ1 and Sₙ2 reactions. pearson.comchemistry.coach The facility of Sₙ1 reactions is due to the formation of a resonance-stabilized benzylic carbocation. chemistrysteps.comkhanacademy.orgyoutube.com Sₙ2 reactions are also favorable at primary benzylic centers.
Transformations of the Propyl Chain
The propyl chain acts as a linker and provides a scaffold for various chemical modifications.
A significant transformation involving the propyl chain is the cleavage of the benzyl ether to unmask a primary alcohol. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. chemistry.coach This reaction, known as hydrogenolysis, would yield 3-(2-fluorophenyl)propan-1-ol (B1282437) and toluene. The resulting alcohol is a versatile intermediate that can be further transformed. For example, it can be oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups. fiveable.mevanderbilt.eduimperial.ac.uk
Table 2: Functional Group Interconversions of the Propyl Chain
| Starting Material | Reagents | Product(s) | Transformation |
|---|---|---|---|
| This compound | H₂, Pd/C | 3-(2-Fluorophenyl)propan-1-ol and Toluene | Debenzylation |
| 3-(2-Fluorophenyl)propan-1-ol | Pyridinium chlorochromate (PCC) | 3-(2-Fluorophenyl)propanal | Oxidation |
The primary reductive process for this molecule is the hydrogenolysis of the benzyl ether mentioned above. chemistry.coach Oxidative processes can be applied to the propyl chain, particularly after debenzylation to the corresponding alcohol. Strong oxidizing agents can convert the primary alcohol to a carboxylic acid. chemistry.coach
Reactions of the Fluorinated Benzene (B151609) Ring
Given the presence of the 3-(benzyloxy)propyl group at the C1 position, incoming electrophiles will be directed to the positions ortho and para to the fluorine atom (C3 and C5) and ortho and para to the alkyl group. The directing effects of both substituents would need to be considered. For instance, in a nitration reaction using nitric acid and sulfuric acid, a mixture of isomers would likely be formed, with substitution occurring at the positions activated by both the fluorine and the alkyl group. youtube.commasterorganicchemistry.com
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Potential Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Isomeric nitro-substituted derivatives |
| Bromination | Br₂, FeBr₃ | Isomeric bromo-substituted derivatives |
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS), the incoming electrophile targets positions of high electron density on the aromatic ring. The directing effects of the substituents on the 2-fluorophenyl ring determine the regioselectivity of these reactions.
3-(Benzyloxy)propyl Group : This alkyl group is an activating ortho-, para-director. libretexts.org It increases the electron density of the ring, making it more susceptible to electrophilic attack, primarily at the ortho and para positions.
The combined influence of these two groups on this compound results in a complex substitution pattern. The positions on the fluorinated ring are C3, C4, C5, and C6. The fluorine is at C2 and the propyl chain is at C1. The C6 position is ortho to the alkyl group and meta to the fluorine. The C3 position is ortho to the fluorine and meta to thealkyl group. The C4 position is para to the alkyl group and meta to the fluorine. The C5 position is para to the fluorine and meta to the alkyl group.
Given that both are ortho-, para-directors, the substitution will likely be directed to the positions that are ortho or para to both, if possible. However, due to their 1,2-substitution pattern, their directing effects are somewhat conflicting. The activating effect of the alkyl group would strongly favor substitution at its ortho (C6) and para (C4) positions. The fluorine atom directs to its ortho (C3) and para (C5) positions. Steric hindrance from the bulky 3-(benzyloxy)propyl group may disfavor substitution at the C6 position. Therefore, electrophilic attack is most likely to occur at the C3, C4 and C5 positions, with the precise distribution depending on the specific electrophile and reaction conditions.
| Substituent | Activating/Deactivating | Directing Effect | Favored Positions for Substitution |
| -F | Deactivating | Ortho, Para | C3, C5 |
| -CH₂(CH₂)₂OCH₂Ph | Activating | Ortho, Para | C4, C6 |
Nucleophilic Aromatic Substitution (SNAr) Considerations
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. wikipedia.org This mechanism is favored by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. masterorganicchemistry.com
In this compound, the fluorine atom can serve as a leaving group. However, the 3-(benzyloxy)propyl substituent is an electron-donating group, which disfavors the SNAr mechanism by not stabilizing the negatively charged Meisenheimer intermediate that forms during the reaction. nih.gov For an SNAr reaction to proceed effectively on this molecule, the introduction of a strong electron-withdrawing group, such as a nitro (-NO₂) group, at the ortho or para position relative to the fluorine atom would be necessary to activate the ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com
Directed Ortho Metalation (DOM) Strategies
Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then react with various electrophiles. baranlab.org
For this compound, the ether oxygen of the benzyloxy group is a potential DMG. The coordination of the Lewis acidic lithium reagent to this Lewis basic oxygen atom can facilitate the deprotonation of the ortho-carbon on the benzyl ring. uwindsor.canih.gov Research has shown that an α-lithiobenzyloxy group, generated by α-lithiation with t-BuLi, can act as a DMG, enabling ortho-lithiation on an adjacent aryl ring. nih.govresearchgate.net While the ether linkage in the 3-(benzyloxy)propyl side chain is more distant from the fluorophenyl ring, its potential to direct metalation to the C6 position of the fluorophenyl ring, while less likely, cannot be entirely ruled out under specific conditions. The fluorine atom itself can also act as a directing group, potentially facilitating lithiation at the C3 position.
Cleavage and Derivatization of the Benzyloxy Ether Linkage
The benzyloxy group is a common protecting group for alcohols in organic synthesis due to its stability under various conditions. semanticscholar.org Its removal, or cleavage, is a key step in many synthetic routes. Several methods can be employed to cleave the benzyl ether linkage in this compound.
Methods for Benzyl Ether Cleavage:
| Method | Reagents | Description |
| Catalytic Hydrogenation | H₂, Pd/C | A common and clean method, though it may not be suitable if other reducible functional groups are present. |
| Reductive Cleavage | Na/NH₃(l) | A powerful method for cleaving benzyl ethers. |
| Oxidative Cleavage | DDQ, PhI(OAc)₂ | An alternative to reductive methods, useful when the substrate contains functions sensitive to reduction. semanticscholar.org |
| Microwave-Assisted Cleavage | Metal catalyst (e.g., Pd/C) with ZrP or SBA-15 | Can promote the cleavage of C-O linkages in benzyl ethers. rsc.org |
Following cleavage of the benzyl group, the resulting primary alcohol on the propyl chain can be further derivatized through various reactions, such as oxidation to an aldehyde or carboxylic acid, or esterification.
Mechanistic Studies of Selectivity and Reactivity
Understanding the factors that control selectivity (regioselectivity, chemoselectivity, and stereoselectivity) and reactivity is crucial for predicting and controlling the outcome of chemical reactions. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) can provide valuable mechanistic insights. nih.govrsc.org
These studies can elucidate the electronic structure of the molecule and the transition states of potential reaction pathways. For instance, an analysis of the DFT-based reactivity indices can help to characterize the electrophilic and nucleophilic sites within the molecule, predicting the most likely points of attack for different reagents. nih.gov In the context of electrophilic aromatic substitution, these studies can quantify the activating and deactivating effects of the substituents and predict the most favorable substitution patterns by calculating the energies of the intermediate carbocations. Similarly, for potential DoM reactions, computational modeling can assess the coordinating ability of the ether oxygen and the acidity of the ortho protons to determine the feasibility of directed lithiation.
The interplay between the electron-donating alkyl chain and the electron-withdrawing fluorine atom creates a nuanced reactivity profile that can be explored through such mechanistic studies to rationalize and predict the chemical behavior of this compound.
Application As a Synthetic Intermediate and Precursor in Chemical Synthesis
Precursor in the Synthesis of Structurally Related Scaffolds
The molecular architecture of 1-[3-(Benzyloxy)propyl]-2-fluorobenzene makes it an ideal starting point for the synthesis of a diverse range of structurally related scaffolds. The presence of the benzyloxy group allows for a straightforward deprotection to reveal a primary alcohol, which can then be subjected to a variety of functional group transformations. For instance, oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid, which are key functionalities for the construction of heterocyclic systems.
Furthermore, the fluoroaromatic ring can be functionalized through nucleophilic aromatic substitution or electrophilic aromatic substitution, depending on the reaction conditions and the nature of the other substituents on the ring. This allows for the introduction of additional functional groups, which can then be used to build more complex molecular frameworks. The flexibility of the propyl linker also allows for the formation of cyclic structures through intramolecular reactions.
Building Block for Fluoroaromatic-Containing Compounds
Fluoroaromatic-containing compounds are of great interest in medicinal chemistry due to the unique properties that the fluorine atom imparts to a molecule, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. This compound serves as a valuable building block for the synthesis of such compounds.
The 2-fluorophenyl group can be incorporated into larger molecules through various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, by first converting the fluoroaromatic ring into a suitable derivative, for example, by introducing a bromine or iodine atom. The benzyloxypropyl side chain can also be modified to introduce other functional groups, allowing for the synthesis of a wide range of fluoroaromatic-containing compounds with diverse biological activities.
Intermediate in the Development of Ligands and Probes for Molecular Targets (focused on chemical design and synthesis)
The development of selective ligands and probes for molecular targets is crucial for understanding biological processes and for the discovery of new drugs. The structural motifs present in this compound are commonly found in biologically active molecules, making it a useful intermediate in the design and synthesis of novel ligands and probes.
For example, the benzyloxy group can mimic the side chain of certain amino acids, and the fluoroaromatic ring can engage in specific interactions with biological targets, such as pi-stacking or hydrogen bonding. The propyl linker provides the necessary flexibility for the molecule to adopt the optimal conformation for binding to its target. By modifying the different parts of the this compound scaffold, chemists can fine-tune the properties of the resulting ligands and probes to achieve high affinity and selectivity for their intended molecular targets.
Role in the Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules often requires a convergent approach, where different building blocks are synthesized separately and then combined in the final steps of the synthesis. This compound can serve as a key building block in such synthetic strategies.
Its relatively simple structure and the presence of multiple functionalization points allow for its incorporation into a variety of synthetic routes. The benzyloxy group can be deprotected at a late stage of the synthesis to reveal a reactive hydroxyl group, which can then be used to attach the molecule to another fragment. The fluoroaromatic ring can also be used as a handle for further transformations, enabling the construction of intricate molecular architectures.
Design Strategies Based on Structure-Activity Relationships (SAR) in Related Systems
Structure-activity relationship (SAR) studies are essential for the optimization of lead compounds in drug discovery. By systematically modifying the structure of a molecule and evaluating the effect of these modifications on its biological activity, chemists can identify the key structural features that are responsible for its potency and selectivity.
While specific SAR studies on derivatives of this compound are not extensively documented, the SAR of related systems provides valuable insights for the design of new molecules based on this scaffold. For example, studies on other fluoroaromatic-containing compounds have shown that the position of the fluorine atom on the aromatic ring can have a significant impact on the biological activity. Similarly, the length and flexibility of the linker between the aromatic ring and other functional groups can also influence the binding affinity and selectivity. This knowledge can be used to guide the design of new compounds derived from this compound with improved biological properties.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C16H17FO | 244.31 |
| 2-Fluorobenzaldehyde | C7H5FO | 124.11 |
| 2-Fluorobenzoic acid | C7H5FO2 | 140.11 |
| (2-Fluorophenyl)methanol | C7H7FO | 126.13 |
| 1-Bromo-2-fluorobenzene | C6H4BrF | 175.00 |
| 1-Fluoro-2-iodobenzene | C6H4FI | 222.00 |
Advanced Research Perspectives and Emerging Directions for 1 3 Benzyloxy Propyl 2 Fluorobenzene
Development of Novel Reaction Pathways and Catalytic Systems
The synthesis of 1-[3-(Benzyloxy)propyl]-2-fluorobenzene and its derivatives can be approached through various established methods, yet ongoing research is focused on developing more efficient, selective, and sustainable reaction pathways. Key areas of advancement include the refinement of catalytic systems for C-O and C-C bond formation, which are crucial for assembling the core structure of the molecule.
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C bonds. For the synthesis of analogues of this compound, palladium-catalyzed cross-coupling reactions are of particular interest for creating the aryl ether linkage. Research is directed towards developing novel palladium catalysts with sophisticated ligand designs that can operate under milder conditions and with lower catalyst loadings, enhancing the sustainability of the synthetic process. Furthermore, nickel-catalyzed cross-coupling reactions are emerging as a powerful alternative for the formation of C(sp2)-C(sp3) bonds, which could be instrumental in constructing the propylbenzene (B89791) portion of the molecule.
Organocatalysis presents another promising avenue, offering metal-free alternatives for key synthetic transformations. The development of organocatalytic methods for asymmetric synthesis could lead to the production of chiral derivatives of this compound, which may exhibit unique biological activities. Additionally, photocatalytic methods, which utilize light to drive chemical reactions, are gaining traction for their ability to facilitate novel bond formations under mild conditions.
| Catalytic System | Reaction Type | Potential Application in Synthesizing Analogues | Key Advantages |
| Palladium-based catalysts | Cross-coupling (e.g., Buchwald-Hartwig) | Formation of the aryl ether bond | High efficiency and functional group tolerance |
| Nickel-based catalysts | Cross-coupling (e.g., Kumada) | Formation of the propyl-aryl bond | Cost-effective and effective for C(sp2)-C(sp3) coupling |
| Chiral Organocatalysts | Asymmetric synthesis | Introduction of chirality into the propyl chain | Metal-free, environmentally benign, high enantioselectivity |
| Photocatalysts | C-C and C-O bond formation | Novel disconnections and milder reaction conditions | Sustainable, driven by light energy |
Integration into High-Throughput Synthesis Methodologies
The exploration of the chemical space around this compound necessitates the synthesis of large libraries of related compounds. High-throughput synthesis (HTS) methodologies, often employing robotic platforms, are becoming indispensable in accelerating this process. These automated systems can perform numerous reactions in parallel, significantly reducing the time required for library generation.
The combination of HTS, flow chemistry, and artificial intelligence is paving the way for autonomous synthesis platforms. Such systems can not only synthesize compounds but also analyze the results and plan subsequent reactions to optimize for a desired property, representing a paradigm shift in chemical research.
| Methodology | Key Features | Relevance to this compound |
| Robotic Parallel Synthesis | Automated execution of multiple reactions simultaneously | Rapid generation of a library of structural analogues |
| Automated Flow Chemistry | Continuous reaction processing with precise control | Efficient and scalable synthesis of the target compound and its derivatives |
| AI-Informed Synthesis | Algorithmic prediction of reaction outcomes and planning | Optimization of synthetic routes and discovery of novel analogues |
Exploration of Structural Analogues with Modified Aromatic and Aliphatic Components
Systematic modification of the core structure of this compound is a crucial step in understanding its structure-activity relationships (SAR). This involves altering the aromatic rings and the aliphatic propyl linker to probe the effects of these changes on the compound's properties.
The substitution pattern on both the 2-fluorophenyl and the benzyl (B1604629) rings can be varied to modulate electronic and steric properties. The introduction of different functional groups, such as electron-donating or electron-withdrawing groups, can significantly impact the molecule's reactivity and biological interactions. For instance, the presence and position of a fluorine atom are known to influence a molecule's metabolic stability and binding affinity to biological targets.
Modifications to the propyl linker can also be explored. Varying the length of the alkyl chain, introducing branching, or incorporating heteroatoms could lead to compounds with altered flexibility and conformational preferences. The synthesis of fluorinated compounds with multiple contiguous stereogenic centers is a challenging but important area of research, as the stereochemistry of a molecule can be critical for its biological activity.
| Modification Strategy | Rationale | Potential Impact |
| Varying Aromatic Substitution | Modulate electronic and steric properties | Altered biological activity and metabolic stability |
| Bioisosteric Replacement of Phenyl Rings | Improve physicochemical properties | Enhanced solubility, potency, and reduced toxicity |
| Altering the Aliphatic Linker | Change flexibility and conformation | Modified binding affinity and pharmacokinetic properties |
| Introducing Stereocenters | Explore stereospecific interactions | Enantioselective biological activity |
Chemoinformatic Approaches for Structure-Reactivity Relationships
Chemoinformatics and computational chemistry are powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. For this compound and its analogues, these methods can provide valuable insights into their structure-reactivity relationships.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate molecular properties like orbital energies (HOMO and LUMO), which are important for predicting chemical reactivity. These calculations can help in understanding reaction mechanisms and predicting the feasibility of proposed synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are widely used in drug discovery to correlate the structural features of molecules with their biological activity. By building a model based on a set of known active and inactive compounds, it is possible to predict the activity of new, unsynthesized analogues. This can help in prioritizing which compounds to synthesize and test. Machine learning algorithms are increasingly being used to develop predictive models for chemical reactivity and biological activity, offering a powerful approach to navigate the vast chemical space.
| Computational Approach | Application | Predicted Parameters |
| Quantum Chemistry (e.g., DFT) | Predict chemical reactivity and reaction mechanisms | HOMO/LUMO energies, reaction barriers, molecular orbitals |
| QSAR Modeling | Correlate chemical structure with biological activity | Predictive models for activity based on molecular descriptors |
| Pharmacophore Mapping | Identify essential structural features for biological activity | 3D arrangement of features necessary for binding to a target |
| Machine Learning | Predict reaction outcomes and molecular properties | Yields, stereoselectivities, biological activities |
Strategic Modifications for Enhanced Synthetic Utility
Beyond its potential as a lead compound in drug discovery, this compound can be strategically modified to serve as a versatile building block in organic synthesis. The introduction of additional functional groups can transform it into a platform for the synthesis of more complex molecules.
For example, the introduction of a reactive handle, such as a halogen or a boronic ester, on one of the aromatic rings would allow for further cross-coupling reactions, enabling the construction of larger and more diverse molecular architectures. The benzyloxy group can also be deprotected to reveal a primary alcohol, which can then be subjected to a wide range of transformations, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.
The fluorine atom itself can be a site for modification, although C-F bond activation is challenging. However, recent advances in catalysis are making it possible to selectively activate C-F bonds for cross-coupling reactions, opening up new avenues for the derivatization of fluorinated aromatic compounds.
| Modification | Purpose | Subsequent Reactions |
| Introduction of a Halogen | Enable further cross-coupling | Suzuki, Stille, Sonogashira, Buchwald-Hartwig couplings |
| Deprotection of Benzyl Ether | Unmask a reactive alcohol | Oxidation, esterification, etherification, substitution |
| Introduction of a Boronic Ester | Provide a handle for Suzuki coupling | C-C bond formation with aryl or vinyl halides |
| C-F Bond Activation | Direct functionalization of the fluorinated ring | Cross-coupling with various nucleophiles |
Q & A
Basic Research Questions
Q. What are the critical reaction parameters for synthesizing 1-[3-(Benzyloxy)propyl]-2-fluorobenzene, and how do they influence yield?
- Methodological Answer : Synthesis requires precise control of inert atmospheres (e.g., nitrogen) to prevent side reactions with moisture/oxygen, and temperature optimization (e.g., 60–80°C for coupling steps). For example, fluorobenzene derivatives often require anhydrous conditions to stabilize intermediates like Grignard reagents or organometallic catalysts . Monitoring via TLC or GC-MS ensures reaction progress.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC : Quantify purity by comparing retention times against standards.
- NMR (¹H/¹³C/¹⁹F) : Confirm substituent positions (e.g., benzyloxy at C3, fluorine at C2) and rule out regioisomers .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store at 4°C, -20°C, and room temperature; analyze degradation via HPLC over 30 days.
- Light Sensitivity : Expose to UV-vis light and monitor photodegradation products . Fluorinated aromatics are generally stable but may degrade under prolonged UV exposure.
Advanced Research Questions
Q. How do steric and electronic effects of the benzyloxy and fluorine groups influence regioselectivity in further functionalization?
- Methodological Answer : Computational modeling (DFT or molecular docking) predicts reactive sites. For example:
- The electron-withdrawing fluorine at C2 directs electrophilic substitution to C4/C5.
- The bulky benzyloxy group at C3 hinders reactions at adjacent positions, favoring meta/para substitution . Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can test predictions.
Q. What experimental strategies resolve contradictions in reported biological activity data for fluorobenzene derivatives?
- Methodological Answer : Replicate assays under standardized conditions:
- Antimicrobial Activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram+/Gram- bacteria with controls (e.g., ciprofloxacin).
- Cytotoxicity : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to assess selectivity . Contradictions may arise from variations in assay protocols or impurity profiles.
Q. How can surface adsorption properties of this compound impact its application in catalysis or material science?
- Methodological Answer : Use microspectroscopic imaging (AFM, TEM) to study adsorption on silica or polymer surfaces. Fluorinated compounds often exhibit low surface energy, reducing aggregation in hydrophobic matrices. Compare with non-fluorinated analogs to isolate fluorine’s role .
Q. What methodologies enable tracking of metabolic or environmental degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
